1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one
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Overview
Description
1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a methylpropanone group. Bromopyridines are known for their significant applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one typically involves the bromination of pyridine derivatives followed by the introduction of the methylpropanone group. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions for Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine oxides.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is employed in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Another bromopyridine derivative with different functional groups.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness: 1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one is unique due to its specific bromination pattern and the presence of the methylpropanone group, which imparts distinct chemical and biological properties.
Biological Activity
1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one is an organic compound known for its unique structural features, including a brominated pyridine ring and a ketone functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₁₀BrN. The presence of the bromine atom at the 2-position of the pyridine ring enhances its reactivity and biological interactions. The compound's structure allows it to engage in various interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that brominated pyridine derivatives can inhibit the growth of various bacterial strains by disrupting their cellular processes. The mechanism often involves interference with enzyme activities essential for bacterial survival.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It is believed that the compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines. This action may be mediated through its interaction with specific receptors or enzymes involved in the inflammatory response.
Anticancer Activity
The anticancer properties of this compound have also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Its ability to interact with DNA and inhibit tumor growth presents a promising avenue for cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and can influence pharmacokinetics.
- Receptor Interaction: It may bind to specific receptors involved in inflammatory pathways or cell proliferation, altering their activity.
- Metabolic Pathways Modulation: The compound can influence metabolic processes by affecting enzyme activities related to energy production and biosynthesis.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-(2-bromopyridin-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H10BrNO/c1-6(2)8(12)7-4-3-5-11-9(7)10/h3-6H,1-2H3 |
InChI Key |
UVBYSNKLUFUAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(N=CC=C1)Br |
Origin of Product |
United States |
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